molecular formula C7H9NO3S B1376068 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid CAS No. 1384428-28-7

2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1376068
CAS No.: 1384428-28-7
M. Wt: 187.22 g/mol
InChI Key: MCGPYPCNQMMCHY-UHFFFAOYSA-N
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Description

2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid is an organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Scientific Research Applications

2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and some can be harmful if ingested or inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the methoxyethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiazole-5-carboxylic acid: Similar structure but lacks the methoxyethyl group.

    2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.

    2-(1-Methoxyethyl)-1,3-oxazole-5-carboxylic acid: Similar structure with an oxazole ring instead of a thiazole ring.

Uniqueness

2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the methoxyethyl group and the thiazole ring, which confer specific chemical and biological properties. This combination of functional groups allows for unique interactions and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(1-methoxyethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-4(11-2)6-8-3-5(12-6)7(9)10/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGPYPCNQMMCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid
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2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid
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2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
2-(1-Methoxyethyl)-1,3-thiazole-5-carboxylic acid

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